molecular formula C10H11BrN2O B2955825 (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1884712-55-3

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B2955825
M. Wt: 255.115
InChI Key: PKBGRARKNVLDTQ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are well-known for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic effects .


Molecular Structure Analysis

The molecular structure of benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring . The specific substituents at various positions on the ring (such as the bromo and methyl groups in your compound) can significantly influence the properties and activity of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . Without more information, it’s difficult to provide details on the properties of “®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one”.

Scientific Research Applications

Cathepsin B Inhibition and Cytotoxicity

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its potential application in inhibiting cathepsin B, an enzyme implicated in cancer-related events. Research demonstrates a strong correlation between cathepsin B inhibition and cytotoxicity in palladacycle complexes containing this compound, highlighting its potential use in cancer treatment (Spencer et al., 2009).

Structural and Synthetic Studies

Structural studies of related diazepinones, like the 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, provide insight into the chemical properties and potential applications of (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one. These studies include regiospecific synthesis and analysis of the chemical shifts in NMR spectra, which can be critical for understanding the compound's behavior in various applications (Alonso et al., 2020).

Applications in Synthesis of CNS Receptor Affinity Compounds

Research on similar diazepine compounds, like the 8-bromo-11-methyl-6-phenyl-11-pyrimido[4,5-b][1,4]benzodiazepine, has been conducted to assess their affinity for central nervous system (CNS) receptors. This research provides a framework for exploring (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one's potential interactions with CNS receptors and its applicability in CNS-related therapies (Bachinsky et al., 2023).

Antitumor Activity

The study of benzodiazepines and their derivatives has revealed potential antitumor activity, which can be a significant area of application for (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one. These compounds show promise in binding to DNA and displaying cytotoxic effects on tumor cells (Pertejo et al., 2014).

Optically Active Hybrid Compound Synthesis

This compound can potentially contribute to the synthesis of optically active hybrid compounds, which combine elements of different chemical families, offering unique properties for various applications (Torres & Rebolledo, 2016).

Interactions with Diorganotin(IV)chlorides

Research on benzodiazepines interacting with diorganotin(IV)chlorides suggests potential applications in creating new materials or compounds with unique properties (Garoufis et al., 2015).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. Benzodiazepines, in general, can have side effects and risks associated with their use .

Future Directions

The future directions in the study of benzodiazepines and their derivatives could involve the development of new synthesis methods, the exploration of their pharmacological effects, and the design of safer and more effective drugs .

properties

IUPAC Name

(4R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBGRARKNVLDTQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NC2=C(N1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Citations

For This Compound
2
Citations
M Brand, J Clayton, M Moroglu… - Journal of medicinal …, 2021 - ACS Publications
CREBBP (CBP/KAT3A) and its paralogue EP300 (KAT3B) are lysine acetyltransferases (KATs) that are essential for human development. They each comprise 10 domains through …
Number of citations: 14 pubs.acs.org
SM Bronner, J Murray, FA Romero, KW Lai… - Journal of Medicinal …, 2017 - ACS Publications
The epigenetic regulator CBP/P300 presents a novel therapeutic target for oncology. Previously, we disclosed the development of potent and selective CBP bromodomain inhibitors by …
Number of citations: 24 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.